molecular formula C19H20N6OS B12157831 2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-pyridin-2-ylmethylidene]acetohydrazide

2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-pyridin-2-ylmethylidene]acetohydrazide

Cat. No.: B12157831
M. Wt: 380.5 g/mol
InChI Key: MPHFEGWBVGMTRO-MTJSOVHGSA-N
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Description

2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide is a complex organic compound with a molecular formula of C20H23N5OS. This compound is part of the triazole family, known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide typically involves multiple steps. One common method includes the S-alkylation of 4-(4-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol with an appropriate alkylating agent under alkaline conditions . This is followed by the condensation of the resulting intermediate with pyridine-2-carbaldehyde under reflux conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines .

Scientific Research Applications

2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both the triazole and pyridine rings allows for diverse interactions with biological targets, enhancing its potential as a therapeutic agent .

Properties

Molecular Formula

C19H20N6OS

Molecular Weight

380.5 g/mol

IUPAC Name

2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-pyridin-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C19H20N6OS/c1-3-25-18(15-9-7-14(2)8-10-15)23-24-19(25)27-13-17(26)22-21-12-16-6-4-5-11-20-16/h4-12H,3,13H2,1-2H3,(H,22,26)/b21-12-

InChI Key

MPHFEGWBVGMTRO-MTJSOVHGSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C\C2=CC=CC=N2)C3=CC=C(C=C3)C

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=N2)C3=CC=C(C=C3)C

Origin of Product

United States

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